

# A Comparative Guide to the Photocatalytic Activities of Ti<sub>2</sub>O<sub>3</sub> and TiO<sub>2</sub>

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Compound of Interest		
Compound Name:	Titanium(III) oxide	
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This guide provides a comprehensive comparison of the photocatalytic activities of titanium sesquioxide (Ti<sub>2</sub>O<sub>3</sub>) and titanium dioxide (TiO<sub>2</sub>), two closely related titanium oxides with distinct properties. While TiO<sub>2</sub> is a well-established and widely studied photocatalyst, Ti<sub>2</sub>O<sub>3</sub> is emerging as a material of interest, particularly in composite systems. This document aims to objectively compare their performance based on available experimental data, detail the experimental protocols for their evaluation, and visualize the underlying mechanisms.

## **Executive Summary**

Titanium dioxide (TiO<sub>2</sub>) is a benchmark photocatalyst renowned for its high efficiency, stability, and low cost. Its wide bandgap, however, primarily allows for activation under ultraviolet (UV) irradiation. Titanium sesquioxide (Ti<sub>2</sub>O<sub>3</sub>), on the other hand, is a narrow bandgap semiconductor, which theoretically allows for the absorption of a broader spectrum of light, including visible light. However, available research indicates that the photocatalytic activity of pure Ti<sub>2</sub>O<sub>3</sub> for the degradation of organic pollutants is significantly lower than that of TiO<sub>2</sub>. Ti<sub>2</sub>O<sub>3</sub> has shown more promise when used in heterojunctions with TiO<sub>2</sub>, where it can enhance charge separation and improve overall photocatalytic efficiency.

## **Data Presentation: A Comparative Overview**

The following tables summarize the key physical, electronic, and photocatalytic properties of Ti<sub>2</sub>O<sub>3</sub> and TiO<sub>2</sub>. It is important to note that direct comparative studies under identical conditions



are limited, and the data for  $Ti_2O_3$  is less extensive than for  $TiO_2$ .

Table 1: Physical and Electronic Properties

Property	Ti <sub>2</sub> O <sub>3</sub>	TiO <sub>2</sub> (Anatase)
Formula	Ti <sub>2</sub> O <sub>3</sub>	TiO <sub>2</sub>
Color	Black/Dark Violet	White
Crystal Structure	Corundum	Tetragonal
Bandgap (Eg)	~0.1 - 0.7 eV	~3.2 eV
Primary Light Absorption	Visible and Infrared	Ultraviolet (UV)
Ti Oxidation State	+3	+4

Table 2: Comparative Photocatalytic Performance (Degradation of Organic Pollutants)



Pollutan t	Catalyst	Catalyst Loading	Initial Concent ration	Light Source	Irradiati on Time (min)	Degrada tion Efficien cy (%)	Referen ce
4-tert- Butylphe nol	Thermall y Treated Ti <sub>2</sub> O <sub>3</sub>	200 mg/L	5 mg/L	Solar Light	150	~10 - 14	[1]
Methylen e Blue	Ti₂O₃ nanoshe et	-	-	UV Light	-	Lower than TiO <sub>2</sub> by >1 order of magnitud e	[2]
Tetracycli ne	Тi2Оз	-	-	-	-	28	[3]
Tetracycli ne	Ti2O₃@Ti O2	-	-	-	-	70.1	[3]
Methylen e Blue	TiO <sub>2</sub>	-	10 ppm	Visible Light	180	16.5	[4]
Rhodami ne B	TiO <sub>2</sub>	1.3 g/L	10 ppm	UV Light	60	91.82	[5][6]
Phenol	TiO <sub>2</sub> (P25)	0.125 g/L	25 ppm	UV Light	150	~70	[7]
Tetracycli ne	TiO <sub>2</sub>	-	-	Visible Light	-	25.1	[8]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.

# **Experimental Protocols**



Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photocatalytic activities. Below are representative methodologies for the synthesis of the photocatalysts and the evaluation of their performance.

### **Synthesis of Photocatalysts**

- 1. Synthesis of TiO2 Nanoparticles (Sol-Gel Method)
- Precursors: Titanium(IV) isopropoxide (TTIP), ethanol, deionized water, and a mineral acid (e.g., HNO₃) as a catalyst.
- Procedure:
  - A solution of TTIP in ethanol is prepared.
  - A separate solution of deionized water and nitric acid in ethanol is prepared.
  - The acidic aqueous solution is added dropwise to the TTIP solution under vigorous stirring.
  - The resulting sol is stirred for a specified time to allow for hydrolysis and condensation reactions to form a gel.
  - The gel is aged, dried to remove the solvent, and then calcined at a specific temperature (e.g., 400-500 °C) to obtain the crystalline TiO<sub>2</sub> nanoparticles.
- 2. Synthesis of Ti<sub>2</sub>O<sub>3</sub> (Reduction of TiO<sub>2</sub>)
- Precursors: TiO<sub>2</sub> powder, and a reducing agent (e.g., H<sub>2</sub> gas, CaH<sub>2</sub>).
- Procedure:
  - TiO<sub>2</sub> powder is placed in a tube furnace.
  - A reducing atmosphere is introduced by flowing a mixture of a reducing gas (e.g., H<sub>2</sub>) and an inert gas (e.g., Ar).



- The furnace is heated to a high temperature (e.g., 800-1100 °C) for a specific duration to facilitate the reduction of TiO<sub>2</sub> to Ti<sub>2</sub>O<sub>3</sub>.
- The furnace is cooled down to room temperature under the inert gas flow to prevent reoxidation.

### **Photocatalytic Activity Evaluation**

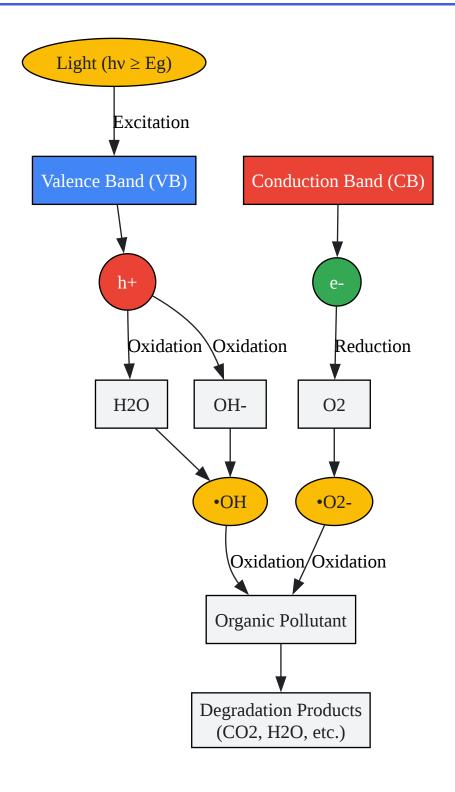
- 1. Degradation of an Organic Pollutant (e.g., Methylene Blue)
- Materials: Photocatalyst powder (Ti<sub>2</sub>O<sub>3</sub> or TiO<sub>2</sub>), methylene blue (MB) solution of a known concentration, a photoreactor equipped with a specific light source (UV or visible), a magnetic stirrer, and a UV-Vis spectrophotometer.
- Procedure:
  - A specific amount of the photocatalyst is suspended in the MB solution in the photoreactor.
  - The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the MB molecules.
  - The light source is turned on to initiate the photocatalytic reaction.
  - Aliquots of the suspension are withdrawn at regular time intervals.
  - The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles.
  - The concentration of MB in the supernatant is determined by measuring its absorbance at its characteristic wavelength (e.g., ~664 nm) using a UV-Vis spectrophotometer.
  - The degradation efficiency is calculated using the formula: Degradation (%) =  $[(C_0 C_t) / C_0] \times 100$ , where  $C_0$  is the initial concentration and  $C_t$  is the concentration at time t.

# Mandatory Visualization Experimental Workflow for Photocatalytic Degradation

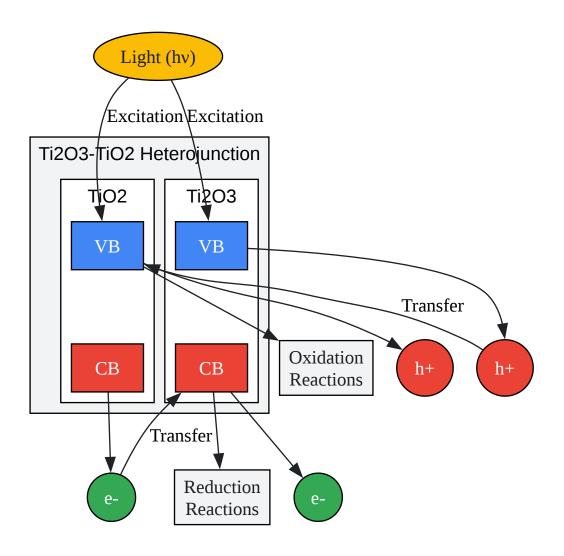












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